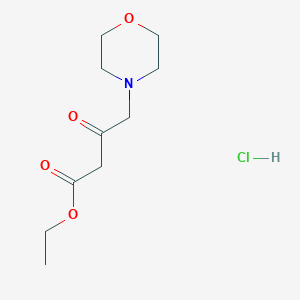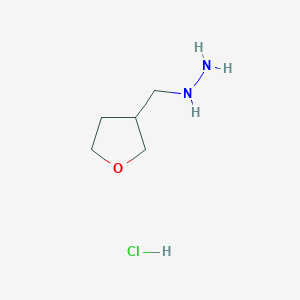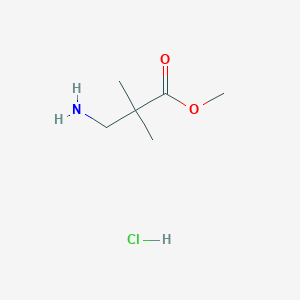
Acide (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acétique
Vue d'ensemble
Description
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is an organic compound with the molecular formula C₅H₅NO₃S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Applications De Recherche Scientifique
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . They also act as fibrinogenic receptor antagonists with antithrombotic activity .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully carried out in water, suggesting that these compounds may be stable and effective in aqueous environments .
Analyse Biochimique
Biochemical Properties
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, an essential cofactor in carbohydrate metabolism . Additionally, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular responses to stress and injury. Furthermore, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . Additionally, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of key cellular proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression . These findings suggest that the compound has potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function . At higher doses, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic activities . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphokinase and various proteases, influencing their activity and function . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in energy production and utilization . These interactions underscore the compound’s potential in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects on metabolic processes and gene expression . The compound’s distribution within tissues also influences its overall bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid has been observed to accumulate in the mitochondria, where it can influence energy production and metabolic processes . These findings highlight the importance of subcellular localization in determining the compound’s biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with α-haloacetic acid under basic conditions, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods: Industrial production methods for (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize more efficient catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Comparaison Avec Des Composés Similaires
Thiazole: A basic heterocyclic compound with a similar structure but lacking the acetic acid moiety.
Thiazolidine: A saturated analog of thiazole with different chemical properties.
Thiazolone: A thiazole derivative with a keto group at the 2-position.
Uniqueness: (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other thiazole derivatives .
Propriétés
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIZGFFPYGZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)



![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)




